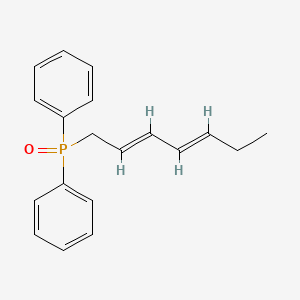

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related phosphine oxides involves various strategies, including lithiated β-hydroxy alkyldiphenylphosphine oxides reacting with aldehydes, leading to (E,E)- and (E,Z)-hepta-2,4-dien-1-ols through Horner–Wittig reactions and allylic rearrangement catalyzed by Pd(II) (Clayden & Warren, 1994). Another method involves the copper-catalyzed decarboxylative C-P cross-coupling, demonstrating a route to (E)-alkenylphosphine oxides (Hu, Gao, & Zhao, 2014).

Molecular Structure Analysis

The crystal structure of a related phosphine oxide compound was elucidated, showcasing nonplanar geometry and significant dihedral angles between phenyl rings, providing insights into the steric and electronic influences on its reactivity (Yao, 2002).

Chemical Reactions and Properties

Phosphine oxides participate in various chemical reactions, including photoinduced coupling reactions with interelement compounds to produce thio- or selenophosphinates (Sato et al., 2017), and base-mediated cyclization reactions leading to fluorescent benzo[b]phosphole oxides (Sanji et al., 2008).

Physical Properties Analysis

Studies on phosphine oxides provide insights into their physical properties, such as aggregation motifs and liquid crystalline phases, which are influenced by molecular structure and intermolecular interactions (Akazome et al., 2000; Hatano & Kato, 2006).

Chemical Properties Analysis

The chemical properties of phosphine oxides, including reactivity patterns and transformations, are well-documented. For example, the neighboring group participation of phosphine oxide functionality enables regio- and stereoselective iodohydroxylation of 1,2-allenylic diphenyl phosphine oxides (Guo et al., 2008).

Scientific Research Applications

Synthesis of Fecapentaene Derivatives : (E,E)-2,4-Heptadienyldiphenylphosphine oxide has been used in the synthesis of fecapentaene derivatives, a process involving exchange with deuterium or tritium water and subsequent condensations (Kassaee & Kingston, 1987).

Additions to Aldehydes and Allylic Transpositions : The compound has applications in reactions with aldehydes and in allylic transpositions. These processes aid in synthesizing O-protected hepta-2,4-dien-1-ols and phosphine oxides with remote stereochemistry (Clayden & Warren, 1994).

Photoinduced Coupling Reactions : It's used in photoinduced coupling reactions with interelement compounds, showing potential in the synthesis of thio- or selenophosphinates (Sato et al., 2017).

Synthesis of Unsaturated Carboxylic Acids : The Horner-Wittig reaction using alkyl(diphenyl)phosphine oxides, including (E,E)-2,4-Heptadienyldiphenylphosphine oxide, has been utilized to synthesize pure E or Z isomers of unsaturated acids (Levin & Warren, 1988).

Synthesis of Unsaturated Alcohols : This compound is instrumental in synthesizing single isomers of unsaturated alcohols through the Horner–Wittig reaction, showing selectivity in producing E- or Z-alkenols (Ayrey et al., 1992).

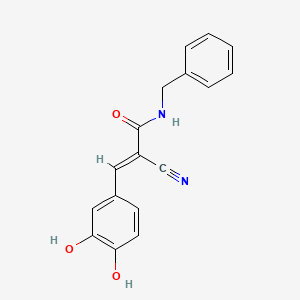

Anticancer Drug Synthesis : The compound has been used in synthesizing E-combretastatin A-4, a trans stilbene, and Zcombretastatin A-4, an anticancer drug, through the Horner–Wittig reaction and hydroboration/protonation (Lawrence et al., 1999).

properties

IUPAC Name |

[[(2E,4E)-hepta-2,4-dienyl]-phenylphosphoryl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21OP/c1-2-3-4-5-12-17-21(20,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h3-16H,2,17H2,1H3/b4-3+,12-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPNYAAYIKMMRT-ZDHPXMGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-beta-oxo-benzenepropanoic Acid Ethyl](/img/structure/B1141854.png)

![[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1141862.png)

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)